molecular formula C18H18N2O8 B14770289 Thalidomide-5'-O-PEG1-C2-acid

Thalidomide-5'-O-PEG1-C2-acid

Cat. No.: B14770289
M. Wt: 390.3 g/mol
InChI Key: YYXIQQBDSTVJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Ubiquitin-Proteasome System in Cellular Proteostasis

Maintaining a healthy and functional proteome, a state known as proteostasis, is critical for all cellular life. The ubiquitin-proteasome system (UPS) is a primary pathway for regulated protein turnover, responsible for degrading misfolded, damaged, or no-longer-needed proteins. This process involves a cascade of enzymatic reactions that tag substrate proteins with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome, a large protein complex that acts as the cell's recycling center.

Principles of Targeted Protein Degradation (TPD) with Small Molecules

TPD co-opts the UPS to selectively eliminate a protein of interest (POI). This is achieved through the use of small molecules that act as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase, the enzyme responsible for transferring ubiquitin to the target protein. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI. Two main classes of small molecules are employed in TPD:

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the POI, while the other binds to an E3 ubiquitin ligase, such as Cereblon. By simultaneously engaging both the target and the E3 ligase, the PROTAC forms a ternary complex that triggers the ubiquitination and degradation of the POI.

Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a neosubstrate—a protein not normally targeted by that ligase. These molecules effectively "glue" the two proteins together, leading to the ubiquitination and degradation of the neosubstrate.

Historical Context of Thalidomide (B1683933) as a Pioneering E3 Ligase Modulator

The story of thalidomide is a stark reminder of the complex nature of drug action. Initially marketed as a sedative in the late 1950s, it was tragically discovered to cause severe birth defects. acs.org Decades later, research revealed that thalidomide exerts its effects by binding to Cereblon, an E3 ubiquitin ligase. nih.gov This binding event alters Cereblon's substrate specificity, leading to the degradation of certain proteins, which is now understood to be the basis for both its therapeutic and teratogenic effects. nih.gov This discovery was a watershed moment, establishing Cereblon as a druggable E3 ligase and laying the groundwork for the rational design of targeted protein degraders.

Positioning of Thalidomide-5'-O-PEG1-C2-acid as a Key Building Block in Degrader Chemistry

The development of effective PROTACs relies on the modular assembly of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker to connect them. "this compound" is a prime example of a crucial building block in this process. It provides the thalidomide moiety, which serves as the Cereblon-binding ligand, pre-functionalized with a PEG (polyethylene glycol) linker terminating in a carboxylic acid group. This carboxylic acid provides a convenient chemical handle for conjugation to a ligand for a specific POI, enabling the rapid and efficient synthesis of novel PROTACs. tenovapharma.com The choice of a PEG linker is also strategic, as it can influence the solubility and cell permeability of the final PROTAC molecule.

The precise positioning of the linker on the thalidomide scaffold is critical. Research has shown that different attachment points can affect the stability of the resulting PROTAC and its ability to induce the degradation of neosubstrates. The "5'-O-" designation in "this compound" indicates the attachment of the linker to the 5-position of the phthalimide (B116566) ring via an oxygen atom. This specific linkage is one of several that have been explored to optimize the properties of thalidomide-based degraders.

Below are tables detailing the chemical properties of "this compound" and a selection of related compounds used in the synthesis of protein degraders.

PropertyValue
Synonyms Thalidomide-4'-O-PEG1-C2-acid
Molecular Formula C18H18N2O8
Molecular Weight 390.35 g/mol
Appearance Solid
Function Degrader building block

Table 1: Chemical Properties of this compound tenovapharma.com

Compound NameMolecular FormulaMolecular Weight ( g/mol )Linker TypeFunctional Group
This compound C18H18N2O8390.35PEG1Carboxylic Acid
Thalidomide-5'-O-PEG2-C2-acid C20H22N2O9434.40PEG2Carboxylic Acid
Thalidomide-5-COOH C14H10N2O6302.24NoneCarboxylic Acid
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 C25H34N4O9534.56PEGAmine

Table 2: Comparison of Thalidomide-Based PROTAC Building Blocks tenovapharma.commedchemexpress.comtenovapharma.comsigmaaldrich.com

The strategic design and synthesis of these building blocks are paramount to advancing the field of targeted protein degradation. By providing a versatile platform for the creation of novel PROTACs, compounds like "this compound" are instrumental in the ongoing effort to develop highly specific and potent therapies for a wide range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

IUPAC Name

3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]propanoic acid

InChI

InChI=1S/C18H18N2O8/c21-14-4-3-13(16(24)19-14)20-17(25)11-2-1-10(9-12(11)18(20)26)28-8-7-27-6-5-15(22)23/h1-2,9,13H,3-8H2,(H,22,23)(H,19,21,24)

InChI Key

YYXIQQBDSTVJEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Thalidomide 5 O Peg1 C2 Acid

Synthesis of the Thalidomide (B1683933) Core: Precursors and Functionalization

The foundational step in the synthesis of Thalidomide-5'-O-PEG1-C2-acid is the construction of the thalidomide molecule itself. The classical and most common synthesis of thalidomide involves the reaction of N-phthaloyl-L-glutamic acid with a cyclizing agent.

A widely utilized method for synthesizing the thalidomide core begins with the reaction of L-glutamic acid with phthalic anhydride (B1165640). This reaction, typically carried out at a high temperature of around 180-185°C, results in the formation of N-phthaloyl-L-glutamic anhydride. The subsequent cyclization of this intermediate is often achieved by treating it with a mixture of pyridine (B92270) and acetic anhydride.

An alternative and efficient approach involves a one-pot synthesis. In this method, a mixture of L-glutamic acid and phthalic anhydride is heated, and then N,N'-carbonyldiimidazole is added as a cyclizing agent to yield thalidomide. This one-pot method offers a more streamlined process for obtaining the core structure.

For the purpose of creating derivatives such as this compound, functionalization of the thalidomide core is necessary. A common strategy involves introducing a hydroxyl group on the phthalimide (B116566) ring, creating a hydroxythalidomide intermediate. This is often achieved by starting with 3-hydroxyphthalic acid or 4-hydroxyphthalic acid. For instance, reacting 4-hydroxyphthalic acid with L-glutamine in the presence of a coupling agent like N,N'-carbonyldiimidazole can yield 4-hydroxythalidomide. This hydroxyl group then serves as the attachment point for the PEG linker.

PrecursorReagent(s)Product
L-Glutamic AcidPhthalic AnhydrideN-Phthaloyl-L-glutamic acid
N-Phthaloyl-L-glutamic acidAcetic Anhydride, PyridineThalidomide
4-Hydroxyphthalic AcidL-Glutamine, N,N'-Carbonyldiimidazole4-Hydroxythalidomide

Chemical Linker Incorporation: Strategies for 5'-O-PEG1-C2-acid Attachment

The incorporation of the 5'-O-PEG1-C2-acid linker is a critical step in the synthesis of the final compound. This process involves the separate preparation of the linker and its subsequent conjugation to the functionalized thalidomide core.

The PEG1-C2-acid linker, chemically known as 2-(2-ethoxyethoxy)acetic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. The synthesis of this type of linker generally involves the Williamson ether synthesis.

A typical preparation starts with a protected bromoacetic acid, such as tert-butyl bromoacetate. This is reacted with ethylene (B1197577) glycol in the presence of a base, like sodium hydride, to form an ether linkage. The resulting intermediate is then further reacted under basic conditions to yield the final PEG1-C2-acid linker after deprotection of the acid group. The length of the PEG chain can be readily adjusted by using different ethylene glycol oligomers.

The attachment of the prepared PEG1-C2-acid linker to the thalidomide core is most commonly achieved through an etherification reaction. This requires a functionalized thalidomide, such as 4-hydroxythalidomide or 5-hydroxythalidomide (B1239145).

The hydroxyl group on the phthalimide ring of the hydroxythalidomide acts as a nucleophile. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and a suitable solvent like dimethylformamide (DMF). The PEG linker, which has been appropriately activated (for example, as an alkyl halide), is then added to the reaction mixture. The base deprotonates the hydroxyl group on the thalidomide, which then attacks the electrophilic carbon of the linker, forming an ether bond.

For the synthesis of this compound, a 5-hydroxythalidomide intermediate would be reacted with an activated form of the PEG1-C2-acid linker. The carboxylic acid group of the linker must be protected during this step, for instance as a tert-butyl ester, to prevent unwanted side reactions. The protecting group is then removed in a final step, often using an acid like trifluoroacetic acid (TFA), to yield the final this compound.

Thalidomide DerivativeLinker (Protected)ReagentsConjugation Product (Protected)
5-Hydroxythalidomidetert-butyl 2-(2-bromoethoxy)acetateK2CO3, DMFProtected this compound

Purification and Analytical Verification Techniques for Synthetic Intermediates and Final Compounds

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized this compound and its intermediates.

Chromatography is the primary method for both the purification of the synthesized compounds and the assessment of their purity.

Flash Column Chromatography: This technique is extensively used to purify the crude reaction mixtures of intermediates and the final product. A silica (B1680970) gel stationary phase is typically employed, with a gradient of organic solvents, such as ethyl acetate (B1210297) and hexane, used as the mobile phase to separate the desired compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of an acid like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the product peak relative to the total peak area. Preparative HPLC can also be used for the final purification step to achieve very high purity.

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. The chemical shifts, integration of peak areas, and coupling patterns in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons. ¹³C NMR provides information about the carbon framework of the molecule. These spectra are crucial for confirming the successful conjugation of the PEG linker to the thalidomide core.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of these types of polar molecules.

TechniquePurposeTypical Observations
Flash ChromatographyPurificationIsolation of the desired compound from the crude reaction mixture.
HPLCPurity AssessmentA single major peak indicates high purity.
¹H NMRStructural ElucidationPresence of characteristic peaks for both the thalidomide core and the PEG linker.
¹³C NMRStructural ElucidationConfirmation of the carbon skeleton of the final compound.
Mass SpectrometryMolecular Weight DeterminationObservation of the molecular ion peak corresponding to the calculated mass of the compound.

Synthesis of Related Thalidomide-Linker Analogs for Structure-Activity Exploration

The synthesis of thalidomide-linker analogs is a key area of research aimed at optimizing the performance of resulting bifunctional molecules. Structure-activity relationship (SAR) studies are heavily reliant on the ability to systematically modify the linker and observe the resulting changes in biological activity.

Variations in Polyethylene Glycol (PEG) Linker Lengths and Flexibility

The length and flexibility of the polyethylene glycol (PEG) linker play a crucial role in the efficacy of thalidomide-based PROTACs. The linker bridges the thalidomide moiety and the warhead that binds to the target protein, and its characteristics can significantly influence the formation of a productive ternary complex (E3 ligase-PROTAC-target protein).

Researchers have investigated the impact of varying PEG linker lengths on the degradation of target proteins. The general consensus is that an optimal linker length exists for each specific target, and this length is critical for inducing potent and selective protein degradation. nih.gov Longer PEG linkers can provide greater spatial separation and conformational freedom, which may be necessary to accommodate the binding of both the E3 ligase and the target protein without steric hindrance. chempep.com Conversely, a linker that is too long might lead to unproductive binding modes or decreased cell permeability.

The synthesis of these analogs typically involves the coupling of a thalidomide derivative, often functionalized at the 4- or 5-position of the phthalimide ring, with a PEG chain of a desired length. The PEG chain itself is usually bifunctional, with one end capable of reacting with the thalidomide moiety and the other end available for conjugation to a warhead. Common synthetic strategies include standard amide bond formation or more efficient methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.gov

Linker ModificationSynthetic StrategyKey Findings from ResearchCompound Examples
Varying PEG chain length (e.g., n=2, 4, 6, 8)Solid-phase synthesis or solution-phase coupling of thalidomide with pre-functionalized PEG linkers of different lengths.Optimal linker length is target-dependent and crucial for degradation efficacy. Both excessively short and long linkers can be detrimental. nih.govThalidomide-PEG2-warhead, Thalidomide-PEG4-warhead, etc.
Incorporation of rigid or flexible elementsIntroduction of cyclic structures (e.g., piperazine) for rigidity or linear alkyl chains for flexibility within the PEG linker.Linker rigidity can influence the orientation of the bound proteins and the stability of the ternary complex.Thalidomide-PEG-piperazine-warhead

Introduction of Alternative Functional Groups for Diverse Conjugation Chemistries

To facilitate the assembly of a diverse range of PROTACs, thalidomide-linker analogs are often synthesized with a variety of terminal functional groups. This allows for the use of different conjugation chemistries, providing flexibility in the choice of warheads and synthetic routes.

The carboxylic acid group in this compound is a versatile functional handle for standard amide bond formation with an amine-containing warhead. However, other functionalities can be introduced to enable alternative and often more efficient ligation strategies. For instance, an azide (B81097) or alkyne group can be incorporated at the terminus of the PEG linker to allow for CuAAC, a highly reliable and orthogonal reaction. nih.gov This approach has been widely used to expedite the synthesis of PROTAC libraries for SAR studies. nih.gov

Other functional groups that can be introduced include:

Amines: For reaction with activated carboxylic acids, sulfonyl chlorides, or isocyanates.

Thiols: For Michael addition reactions or the formation of disulfide bonds.

Aldehydes or Ketones: For reductive amination or the formation of oximes and hydrazones.

The choice of functional group depends on the desired conjugation strategy and the chemical nature of the warhead to be attached. The inherent instability of the thalidomide molecule, which can undergo hydrolysis and racemization under certain conditions, must also be considered during the synthesis and purification of these analogs. nih.govacs.org

Terminal Functional GroupCommon Conjugation ChemistryAdvantagesExample Precursor
Carboxylic AcidAmide bond formation (e.g., using EDC, HATU)Well-established and versatile.This compound
AzideCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, orthogonality, and reliability ("click" chemistry). nih.govThalidomide-PEG-N3
AlkyneCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Complements the azide functionality for click chemistry. nih.govThalidomide-PEG-alkyne
AmineAmide bond formation, reductive aminationAllows for coupling with a wide range of electrophiles. medchemexpress.comThalidomide-PEG-NH2

Molecular Mechanisms of Action: Cereblon Binding and Neosubstrate Recruitment

The Role of Cereblon (CRBN) within the CRL4^CRBN E3 Ubiquitin Ligase Complex

Cereblon functions as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, known as CRL4^CRBN. nih.govnih.gov This complex, which also includes DNA damage-binding protein 1 (DDB1) and Regulator of Cullins-1 (Roc1 or RBX1), is a crucial part of the ubiquitin-proteasome system. nih.govnih.govresearchgate.net The system's primary role is to tag unwanted or damaged proteins with ubiquitin molecules, marking them for destruction by the proteasome.

CRBN's specific function is to recognize and bind to proteins destined for degradation. nih.gov However, the binding of thalidomide (B1683933) or its derivatives alters the substrate specificity of CRBN. nih.govresearchgate.net Instead of binding its natural targets, the ligase complex is redirected to new proteins, termed "neosubstrates," which are then ubiquitinated and degraded. researchgate.netrsc.org This modulation of the E3 ligase's activity is central to the mechanism of action of these compounds. nih.gov Thalidomide itself has been shown to inhibit the auto-ubiquitination of CRBN, a process where the ligase complex tags itself. nih.govbohrium.com

Molecular Recognition of Thalidomide by the CRBN Binding Pocket

The interaction between thalidomide and CRBN is highly specific, occurring within a dedicated binding domain on the CRBN protein. The glutarimide (B196013) ring portion of the thalidomide molecule is essential for this binding, while the phthalimide (B116566) ring is exposed to the solvent and helps recruit neosubstrates. researchgate.netnih.gov

Structural studies, including X-ray crystallography, have provided a detailed view of the thalidomide-CRBN interface. The glutarimide ring of thalidomide fits into a shallow, hydrophobic pocket on CRBN's C-terminal thalidomide-binding domain (TBD). nih.govrsc.orgnih.gov This binding site is notably characterized by three conserved tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN), which form a "tri-Trp cage" or pocket that accommodates the ligand. nih.govrsc.orgresearchgate.net

The stability of the interaction is reinforced by specific hydrogen bonds. Two key hydrogen bonds form between the carbonyl groups of the glutarimide ring and the backbone amides of histidine (His378) and tryptophan (W380) residues within the CRBN pocket. researchgate.netresearchgate.net The phthalimide portion of the molecule remains solvent-exposed, creating a new surface that is crucial for the subsequent recruitment of neosubstrate proteins. nih.gov

Thalidomide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. These enantiomers exhibit different biological activities, a phenomenon that is explained by their stereospecific binding to CRBN.

Biochemical and structural analyses have demonstrated that the (S)-enantiomer binds to CRBN with significantly higher affinity—approximately 10-fold stronger—than the (R)-enantiomer. bohrium.comresearchgate.netresearchgate.netnih.gov Consequently, the (S)-enantiomer is the more potent modulator of CRBN activity, being more effective at inhibiting CRBN auto-ubiquitination and recruiting neosubstrates like Ikaros. nih.gov Crystal structures show that while both enantiomers can occupy the tri-Trp pocket, the (S)-enantiomer does so in a more "relaxed" conformation, whereas the (R)-enantiomer must adopt a more twisted and less stable conformation to fit. nih.govresearchgate.net This difference in binding affinity and conformation directly translates to the observed differences in their biological effects, with the (S)-form being primarily responsible for both the therapeutic and teratogenic outcomes. nih.govresearchgate.netnih.gov

EnantiomerRelative Binding Affinity to CRBNConformation in Binding PocketBiological Potency
(S)-thalidomide ~10-fold higher than (R)-form researchgate.netnih.govRelaxed, stable nih.govresearchgate.netMore potent nih.gov
(R)-thalidomide Weaker researchgate.netnih.govTwisted, less stable nih.govLess potent nih.gov

Ligand-Induced Conformational Changes in CRBN and its Impact on Substrate Adaptability

Recent studies using cryo-electron microscopy (cryo-EM) have revealed that CRBN is a dynamic protein that exists in different conformational states. In its unbound (apo) form, CRBN often adopts an "open" conformation where its domains are separated. digitellinc.com

Formation of the Ternary Complex: CRBN-Thalidomide-Target Protein

The cornerstone of the mechanism of action for thalidomide-based compounds is the formation of a stable ternary complex, consisting of CRBN, the drug molecule, and a neosubstrate protein. nih.govresearchgate.net The drug acts as a molecular glue, creating a novel protein-protein interaction interface that would not otherwise exist. nih.gov

Identification and Molecular Characterization of CRBN Neosubstrates (e.g., Ikaros, Aiolos, SALL4, PLZF, p63)

The interaction between thalidomide and CRBN leads to the recruitment and subsequent degradation of several key proteins, or neosubstrates, many of which are zinc finger transcription factors. elifesciences.org The degradation of these specific proteins is directly linked to both the therapeutic effects and the historical teratogenicity of thalidomide. nih.govpnas.org

Key identified neosubstrates include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. pnas.orgfiocruz.br Their degradation, induced by thalidomide and its analogs, is a primary mechanism behind the anti-myeloma activity of these drugs. pnas.orgfiocruz.br

SALL4 (Sal-like protein 4): This developmental transcription factor is a critical neosubstrate whose degradation is strongly implicated in the teratogenic effects of thalidomide, particularly limb defects. elifesciences.org Heterozygous loss-of-function mutations in the SALL4 gene cause Duane Radial Ray syndrome, which shares phenotypical similarities with thalidomide-induced birth defects. elifesciences.org

PLZF (Promyelocytic Leukemia Zinc Finger, also known as ZBTB16): PLZF is another transcription factor identified as a thalidomide-dependent CRBN neosubstrate. embopress.orgnih.govembopress.org Its degradation has been shown to mediate thalidomide-induced teratogenicity in chicken embryo models. nih.govembopress.orgnih.gov

p63: This protein, a member of the p53 family, is another neosubstrate linked to thalidomide's teratogenic effects. researchgate.net Studies in zebrafish have shown that thalidomide induces the degradation of p63, leading to developmental defects. researchgate.net

Other identified neosubstrates include ZNF692, RNF166, ZNF276, and WIZ, highlighting the broad impact of modulating CRBN's specificity. elifesciences.orgdntb.gov.ua

NeosubstrateProtein Family/TypeAssociated Effect of Degradation
Ikaros (IKZF1)Zinc Finger Transcription FactorAnti-myeloma activity pnas.orgfiocruz.br
Aiolos (IKZF3)Zinc Finger Transcription FactorAnti-myeloma activity pnas.orgfiocruz.br
SALL4Zinc Finger Transcription FactorTeratogenicity (limb defects) elifesciences.org
PLZF (ZBTB16)Zinc Finger Transcription FactorTeratogenicity embopress.orgembopress.org
p63Transcription Factor (p53 family)Teratogenicity researchgate.net

Ubiquitination and Proteasomal Degradation Pathway

Once a neosubstrate is recruited to the CRL4^CRBN^ complex by the thalidomide-based molecule, it is marked for destruction via the ubiquitin-proteasome system (UPS). nih.govwikipedia.org This is a fundamental cellular process for protein homeostasis, which is effectively hijacked to eliminate the target protein. nih.gov The process involves a sequential enzymatic cascade. nih.gov

Role of Ubiquitin Conjugating Enzymes (E2s) in Ligand-Induced Ubiquitination

The transfer of ubiquitin to the neosubstrate is not performed by the E3 ligase alone. The E3 ligase (CRL4^CRBN^) works in concert with an E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin molecule. nih.govharvard.edu The E3 ligase is responsible for recognizing the specific substrate and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. nih.gov

Research into the effects of lenalidomide (B1683929), a thalidomide analog, has revealed that specific E2 enzymes are required for the efficient degradation of neosubstrates. researchgate.netnih.gov Studies have identified a cooperative mechanism involving two distinct E2 enzymes:

UBE2D3 (or UbcH5c): This enzyme acts to "prime" the neosubstrate by attaching the first ubiquitin molecule (monoubiquitination). nih.gov

UBE2G1: This enzyme then acts to "extend" the ubiquitin chain, adding subsequent ubiquitin molecules to the first one. nih.gov

This division of labor between different E2 enzymes allows for precise and efficient regulation of the ubiquitination process. nih.gov

Dynamics of Polyubiquitin (B1169507) Chain Formation on Targeted Substrates

The signal that marks a protein for degradation by the proteasome is typically a polyubiquitin chain, where multiple ubiquitin molecules are linked together. nih.gov The way these ubiquitin molecules are linked to each other is critical. E2 enzymes like UBE2G1 are responsible for forming polyubiquitin chains linked via lysine 48 (K48) of the ubiquitin molecule. nih.gov This K48-linked polyubiquitin chain is the canonical signal for proteasomal degradation. nih.govnih.gov The formation of this chain on the neosubstrate effectively serves as a "tag" for destruction. While polyubiquitination is the canonical signal, evidence also suggests that in some cases, monoubiquitination can be sufficient to target proteins for degradation. pnas.org

Recognition and Catalytic Degradation by the 26S Proteasome

The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a large, multi-subunit protease complex that serves as the cell's primary protein degradation machinery. nih.govmdpi.com The recognition is mediated by ubiquitin receptor subunits located on the 19S regulatory particle of the proteasome. nih.govnih.gov

Upon binding, the following steps occur:

Deubiquitination: The polyubiquitin chain is removed from the substrate by deubiquitinating enzymes (DUBs) associated with the proteasome, allowing the ubiquitin molecules to be recycled. nih.gov

Unfolding and Translocation: The substrate protein is unfolded by the ATPase motor of the 19S particle and threaded into the central channel of the 20S core particle. nih.gov

Proteolysis: Inside the 20S core particle, the protein is cleaved into small peptides by proteolytic active sites, effectively destroying it. nih.govmdpi.com

Catalytic Nature of Thalidomide-Based PROTACs in Target Protein Degradation

A defining feature of PROTACs, including those built from Thalidomide-5'-O-PEG1-C2-acid, is their catalytic mode of action. wikipedia.orgportlandpress.com Unlike traditional small-molecule inhibitors that function via an occupancy-based mechanism requiring a 1:1 stoichiometric relationship with their target, a single PROTAC molecule can trigger the degradation of multiple target protein molecules. nih.govnih.gov

The catalytic cycle involves:

A PROTAC molecule simultaneously binds to a target protein and an E3 ligase (like CRBN), forming a transient ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov

This proximity induces the ubiquitination of the target protein.

Once the polyubiquitinated target is released and directed to the proteasome for degradation, the PROTAC molecule dissociates from the complex. wikipedia.orgportlandpress.com

The freed PROTAC molecule can then bind to another target protein and E3 ligase, initiating another round of degradation. wikipedia.org

This ability to be recycled allows PROTACs to be effective at very low, sub-stoichiometric concentrations, which can lead to more potent and sustained protein knockdown compared to traditional inhibitors and potentially reduce off-target effects. nih.govportlandpress.comnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of the Thalidomide (B1683933) Warhead on CRBN Binding Affinity and Selectivity

The thalidomide moiety is the component responsible for recruiting the CRBN E3 ligase, a crucial step in the PROTAC-mediated degradation pathway. rsc.org The interaction is primarily driven by the glutarimide (B196013) ring of thalidomide, which inserts into a tri-tryptophan pocket on the surface of CRBN. researchgate.net However, the phthalimide (B116566) portion, which is solvent-exposed, plays a vital role in determining the specificity and avidity of neosubstrate recruitment. rsc.orgresearchgate.net

While the glutarimide ring handles the primary binding to CRBN, modifications to the phthalimide ring are pivotal for modulating the degradation activity and selectivity of the resulting PROTAC. The phthalimide moiety is essential for the recruitment and subsequent degradation of specific neosubstrates like the transcription factor IKZF1. rsc.org Research has shown that even minor substitutions on this ring can significantly alter the surface presented for protein-protein interactions, thereby influencing which target proteins are recognized and degraded. rsc.orgacs.org

For instance, the addition of a hydroxyl group at the 5-position of the phthalimide ring, creating 5-hydroxythalidomide (B1239145), enhances the degradation of the neosubstrate SALL4, which is linked to thalidomide's teratogenic effects. nih.gov Conversely, adding an amino group at the 4-position of the phthalimide ring leads to pomalidomide (B1683931), which shows increased potency for degrading other targets. nih.gov These findings indicate that substitutions on the phthalimide ring can fine-tune the geometry and chemical nature of the exposed surface, creating new interaction "hot-spots" that dictate neosubstrate selectivity. researchgate.net However, substitutions larger than an amino group may abolish the recruitment of certain neosubstrates, highlighting a delicate structural balance. acs.org

Table 1: Effect of Phthalimide Ring Substituents on Neosubstrate Recruitment
SubstituentPosition on Phthalimide RingObserved Effect on Neosubstrate InteractionReference
Amino (-NH₂)4Creates pomalidomide; enhances degradation of certain therapeutic targets like IKZF1 and IKZF3. nih.gov
Hydroxyl (-OH)5Creates 5-hydroxythalidomide; enhances degradation of the teratogenic-associated neosubstrate SALL4. nih.gov
Nitro (-NO₂)4Does not result in loss of teratogenic activity, suggesting it allows for recruitment of relevant neosubstrates. nih.gov
Large Groups-Substitutions larger than an amino group can abolish the recruitment of specific neosubstrates (e.g., IKZF3). acs.org

Thalidomide belongs to a class of compounds known as Immunomodulatory Imide Drugs (IMiDs), which also includes lenalidomide (B1683929) and pomalidomide. rsc.org These analogs share the core glutarimide structure necessary for CRBN binding but differ in their phthalimide ring (or isoindolinone ring in the case of lenalidomide) modifications. rsc.orgnih.gov These structural differences lead to significant variations in their binding affinity for CRBN and their efficacy in degrading specific neosubstrates.

Both lenalidomide and pomalidomide bind to CRBN with a higher affinity than thalidomide. rsc.orgnih.gov Pomalidomide features an amino group on the phthalimide ring, while lenalidomide has a similar amino group but lacks one of the phthalimide carbonyls. nih.gov These modifications alter the electronic and steric properties of the solvent-exposed part of the molecule, leading to more potent anti-myeloma effects by more efficiently inducing the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgnih.gov The (S)-enantiomer of thalidomide is known to bind to CRBN approximately 10 times more strongly than the (R)-enantiomer, a stereospecificity that is a key factor in its biological activity. researchgate.netbohrium.com This comparative data underscores that while thalidomide is an effective CRBN recruiter, its analogs can offer enhanced potency and potentially altered selectivity profiles.

Table 2: Comparative Binding of IMiDs to CRBN
IMiD CompoundKey Structural Difference from ThalidomideRelative CRBN Binding Affinity/PotencyReference
ThalidomideBaselineBaseline rsc.orgnih.gov
Lenalidomide4-amino group and lacks one phthalimide carbonyl group.Stronger than thalidomide. rsc.orgnih.gov
Pomalidomide4-amino group on the phthalimide ring.Stronger than thalidomide. rsc.orgnih.gov

Design Principles for the PEG1-C2-acid Linker in PROTAC Architectures

The rational design of PROTACs requires careful optimization of the linker's physicochemical properties. nih.gov

Length: The linker's length is paramount. If it is too short, steric hindrance can prevent the simultaneous binding of the target protein and the E3 ligase, failing to form a productive ternary complex. nih.gov If it is too long, it may not be able to effectively bring the two proteins into the close proximity required for the ubiquitin transfer to occur. nih.gov Therefore, an optimal linker length, often determined empirically, is crucial for maximizing degradation efficiency.

Rigidity: Linker flexibility influences the stability of the ternary complex. While flexible linkers like PEG chains are synthetically accessible and can allow the PROTAC to adopt multiple conformations, this can also be a liability. precisepeg.com Introducing rigid elements, such as phenyl rings or alkynes, can reduce the conformational entropy penalty upon binding and help pre-organize the PROTAC into a bioactive conformation, thus enhancing ternary complex stability. researchgate.net

Hydrophilicity: The hydrophilicity of the linker impacts the PROTAC's physicochemical properties, such as solubility and cell permeability. nih.gov PEG linkers are widely used because they are composed of ethylene (B1197577) glycol units, which significantly increase the water solubility of the entire PROTAC molecule. precisepeg.combiochempeg.com This improved solubility can enhance bioavailability and compatibility with physiological environments. precisepeg.com

Table 3: Design Principles for PROTAC Linkers
Linker PropertyDesign ConsiderationImpact on Ternary Complex/PROTAC FunctionReference
LengthMust be optimized to avoid steric clash while ensuring effective protein proximity.Directly affects the ability to form a stable and productive ternary complex. nih.gov
RigidityBalancing flexibility with rigid elements can lock in an active conformation.Increases stability of the ternary complex by reducing entropic penalty. precisepeg.com
HydrophilicityIncorporating polar motifs like PEG improves water solubility.Enhances solubility, cell permeability, and overall drug-like properties. precisepeg.combiochempeg.com

The efficiency of a PROTAC is governed by the thermodynamics and kinetics of the ternary complex it induces. acs.org The linker is a key modulator of these parameters. The stability (a thermodynamic property) and the residence time (a kinetic property) of the ternary complex are critical for ensuring that the target protein can be successfully ubiquitinated before the complex dissociates. nih.govacs.org

A well-designed linker contributes to a favorable binding free energy for the ternary complex, leading to higher stability. acs.org Furthermore, the linker influences the kinetic durability of this complex. A longer residence time for the ternary complex allows the E3 ligase more time to tag the target protein with ubiquitin chains. nih.gov Studies have also shown that the linker's conformation can dictate the relative orientation of the target protein and E3 ligase, which in turn affects the exposure of surface lysine (B10760008) residues on the target. nih.gov Adequate exposure of these lysines is essential for efficient ubiquitination, directly linking the linker's structural properties to the ultimate degradation efficiency. nih.gov

Reactivity and Bioconjugation Characteristics of the C2-acid Functional Group

The terminal C2-acid (carboxylic acid) on the Thalidomide-5'-O-PEG1-C2-acid molecule is a versatile chemical handle for the final assembly of a PROTAC. tenovapharma.com Carboxylic acids are common functional groups used in bioconjugation, though they are relatively unreactive toward nucleophiles under physiological conditions compared to other acyl derivatives like acid chlorides or anhydrides. libretexts.orgyoutube.com

To form a stable bond with a ligand for a target protein, the carboxylic acid must first be "activated." A common and highly effective method is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. This activated ester is much more susceptible to nucleophilic attack. It can then react efficiently with a primary or secondary amine present on the target protein's ligand to form a stable amide bond. This two-step process—activation followed by nucleophilic acyl substitution—is a cornerstone of PROTAC synthesis, allowing for the modular and reliable conjugation of the E3 ligase-binding moiety to the target-binding moiety. youtube.com

Esterification and Amide Coupling Chemistries for Target Ligand Attachment

The terminal carboxylic acid of this compound is strategically positioned for coupling reactions with nucleophilic functional groups, such as amines and alcohols, on the target protein ligand. The most prevalent conjugation methods are amide coupling and, to a lesser extent, esterification.

Amide Coupling: This is the most widely employed strategy for attaching target ligands to this compound. The carboxylic acid is activated using standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a stable amide bond with a primary or secondary amine on the target protein ligand. lumiprobe.commedkoo.com This reaction is highly efficient and results in a chemically stable linkage, which is crucial for the in vivo applications of PROTACs. The resulting amide bond is generally resistant to hydrolysis, ensuring the integrity of the PROTAC molecule.

Esterification: While less common than amide coupling, esterification presents an alternative method for conjugation. This involves the reaction of the carboxylic acid on the thalidomide linker with a hydroxyl group on the target protein ligand. This reaction typically requires an acid or base catalyst. However, ester linkages are generally more susceptible to hydrolysis by esterases within the cell compared to amide bonds. This potential instability can be a disadvantage, but in some contexts, it might be exploited for a controlled release mechanism.

The choice between these two chemistries is dictated by the available functional groups on the target ligand and the desired stability of the final PROTAC molecule.

Impact of Conjugation Chemistry on the Overall Degrader Properties and Biological Activity

The method of conjugation and the resulting linkage have a profound impact on the physicochemical properties and biological function of the PROTAC.

Stability and Pharmacokinetics: The stability of the linker-ligand bond is a critical determinant of a PROTAC's pharmacokinetic profile. Amide bonds, due to their higher stability compared to ester bonds, generally lead to PROTACs with longer half-lives in biological systems. d-nb.info The susceptibility of ester-linked PROTACs to enzymatic cleavage can lead to premature degradation of the molecule, reducing its efficacy.

Ternary Complex Formation and Degradation Efficacy: The ultimate goal of a PROTAC is to induce the formation of a stable ternary complex between the target protein, the PROTAC itself, and the E3 ligase. The geometry and flexibility of the linker, which is established by the conjugation chemistry, are crucial for achieving the optimal orientation of the two proteins to facilitate ubiquitin transfer and subsequent degradation of the target. oup.com An inappropriately formed linker can introduce steric hindrance or conformational strain that prevents effective ternary complex formation. Research has shown that even minor changes in linker length and composition can dramatically affect the degradation efficiency, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. mdpi.com For instance, studies on SHP2 degraders and androgen receptor degraders have highlighted the sensitivity of degradation activity to the linker structure. mdpi.comnih.gov

The following table summarizes the key differences between amide and ester linkages in the context of PROTACs synthesized from this compound:

Linkage Type Typical Reactants Stability Commonality Impact on PROTAC Properties
Amide Carboxylic Acid + Amine High Very Common Provides robust and stable PROTACs with predictable pharmacokinetics.

| Ester | Carboxylic Acid + Alcohol | Moderate to Low | Less Common | May lead to PROTACs with shorter half-lives; potentially useful for controlled-release strategies. |

Preclinical Research Applications and Methodological Frameworks

In Vitro Assays for Evaluating E3 Ligase Activity and Target Protein Degradation

A variety of in vitro assays are employed to meticulously dissect the molecular events orchestrated by a PROTAC. These assays provide critical data on the binding affinities of the PROTAC to its respective targets and its ability to induce the ubiquitination and subsequent degradation of the target protein.

To ascertain the binding affinity of the thalidomide (B1683933) moiety of the PROTAC to the CRBN E3 ligase, biochemical assays such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are utilized.

Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescently labeled thalidomide or a derivative when it binds to the larger CRBN protein. In a competitive FP assay, the unlabeled PROTAC would compete with the fluorescent probe for binding to CRBN, allowing for the determination of its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of the PROTAC to CRBN immobilized on a sensor chip in real-time. This method provides detailed kinetic information, including the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Table 1: Representative Binding Affinity Data for a Thalidomide-Based PROTAC This data is illustrative and not specific to a PROTAC containing Thalidomide-5'-O-PEG1-C2-acid.

Assay Type Ligand Target Binding Affinity (Kd)
Fluorescence Polarization PROTAC-X CRBN 150 nM
Surface Plasmon Resonance PROTAC-X CRBN 120 nM

Cell-free ubiquitination assays are performed to confirm that the PROTAC can induce the ubiquitination of the target protein in a controlled environment. These assays typically include the purified target protein, the CRBN E3 ligase complex, ubiquitin, E1 and E2 enzymes, and ATP. The reaction is initiated by the addition of the PROTAC, and the ubiquitination of the target protein is assessed by Western blotting, looking for the appearance of higher molecular weight bands corresponding to the polyubiquitinated target.

The ability of the PROTAC to induce the degradation of the target protein within a cellular context is a critical measure of its potential therapeutic utility.

Western Blotting: This is a widely used technique to visualize and semi-quantify the reduction in the levels of the target protein in cells treated with the PROTAC. The potency of the PROTAC is often determined by calculating the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) followed by mass spectrometry are employed to assess the selectivity of the PROTAC. These methods allow for the global quantification of thousands of proteins in the cell, providing a comprehensive view of the PROTAC's effect on the entire proteome and confirming that it selectively degrades the intended target without significantly affecting other proteins.

Table 2: Representative Cellular Degradation Data for a Thalidomide-Based PROTAC This data is illustrative and not specific to a PROTAC containing this compound.

Cell Line Target Protein DC50 Dmax
MCF-7 Protein X 25 nM 95%
A549 Protein X 40 nM 92%

To monitor the kinetics of protein degradation in real-time, fluorescence-based reporter assays can be employed. In this approach, the target protein is fused to a fluorescent protein, such as Green Fluorescent Protein (GFP). Cells expressing this fusion protein are then treated with the PROTAC, and the decrease in fluorescence over time is measured using techniques like live-cell imaging or flow cytometry. This provides valuable information on the rate of degradation induced by the PROTAC.

Application in In Vivo Animal Models for Investigating Targeted Protein Degradation

Following successful in vitro characterization, the PROTAC is evaluated in in vivo animal models to assess its efficacy in a whole organism.

Preclinical animal studies are designed to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of the PROTAC.

Pharmacokinetics (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in the animal model. This information is crucial for determining the appropriate dosing regimen.

Pharmacodynamics (PD) Studies: PD studies measure the extent and duration of target protein degradation in tumor and other tissues following administration of the PROTAC. This is typically assessed by collecting tissue samples at various time points and analyzing target protein levels by Western blotting or immunohistochemistry.

Efficacy Studies: In tumor-bearing animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice, the PROTAC is administered to assess its ability to inhibit tumor growth. Tumor volume is measured regularly, and at the end of the study, tumors are excised and analyzed for target protein degradation.

Table 3: Illustrative Design of a Preclinical Efficacy Study This is a representative study design and not specific to a PROTAC containing this compound.

Study Parameter Description
Animal Model Nude mice bearing MCF-7 xenograft tumors
Treatment Groups Vehicle control, PROTAC-X (various doses)
Administration Route Intraperitoneal or oral
Dosing Schedule Daily for 21 days
Primary Endpoint Tumor growth inhibition
Secondary Endpoints Body weight, target protein degradation in tumors

Research on Neosubstrate Degradation in Model Organisms (e.g., Zebrafish)

Model organisms like the zebrafish (Danio rerio) are valuable tools for studying the in vivo effects of compounds during development. nih.gov Thalidomide is known to cause teratogenic effects, and zebrafish have been used to investigate the underlying mechanisms, such as defects in fin and blood vessel development. nih.govnih.gov

Research has focused on identifying the specific CRBN neosubstrates whose degradation leads to these developmental abnormalities. One such key neosubstrate identified is the promyelocytic leukaemia zinc finger (PLZF) protein. nih.govnih.gov Studies have shown that thalidomide and its metabolite, 5-hydroxythalidomide (B1239145), induce the degradation of PLZF. nih.govnih.gov This degradation is directly linked to the teratogenic phenotypes observed in chicken embryos, a model system that shares developmental pathways with other vertebrates. nih.gov

While zebrafish have been used to demonstrate thalidomide-induced antiangiogenic effects, such as the depletion of VEGF receptors, the specific role of PLZF degradation in this model is an area of ongoing investigation. nih.gov The use of chemical tools like this compound, conjugated to ligands for specific zebrafish proteins, would allow researchers to probe the consequences of degrading individual targets during development, helping to dissect the complex mechanisms of thalidomide-induced teratogenicity.

Example Data Table: Neosubstrate Research Findings in Model Organisms

Model Organism Compound Identified Neosubstrate Observed Phenotype Reference
Chicken Embryo Thalidomide, 5-Hydroxythalidomide PLZF Short bone formation, abnormal limb development nih.govnih.gov
Zebrafish Embryo Thalidomide (Not specified) Inhibition of angiogenesis, vascular defects nih.gov

Advanced Analytical and Bioanalytical Characterization in Chemical Biology Research

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthetic compounds like Thalidomide-5'-O-PEG1-C2-acid. The complexity of this molecule, with its distinct structural motifs, necessitates high-resolution techniques to ensure the absence of starting materials, intermediates, and side products.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the stationary phase is nonpolar (typically C18-silica) and the mobile phase is a polar solvent mixture, usually water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks at a specific wavelength, commonly in the UV range where the phthalimide (B116566) group of thalidomide (B1683933) strongly absorbs (around 220 nm). tenovapharma.com For this compound, a typical purity level required for research applications is ≥95%.

A representative HPLC method for the analysis of this compound would involve a gradient elution to effectively separate the relatively polar product from any less polar starting materials or more polar impurities.

Table 1: Representative HPLC Parameters for Purity Profiling of this compound

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of this compound and for its quantification in complex matrices.

Following separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a molecular formula of C19H19N3O8, the expected monoisotopic mass is approximately 417.12 g/mol . In positive ion mode, the protonated molecule [M+H]+ would be observed at an m/z of approximately 418.13.

LC-MS is also a powerful tool for quantitative studies, for instance, in determining the concentration of the compound in biological samples. By using a stable isotope-labeled internal standard and constructing a calibration curve, highly accurate and precise quantification can be achieved. nih.govnih.gov

Table 2: Representative LC-MS Parameters for this compound

ParameterValue
LC System UHPLC with a C18 column
Mobile Phase Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid (gradient)
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition (for quantification) Precursor Ion (m/z) → Product Ion (m/z)
Expected [M+H]+ ~418.13

Spectroscopic Methods for Detailed Structural Elucidation

While chromatography provides information on purity and identity based on retention time and mass, spectroscopic methods are essential for the detailed elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. 1H NMR and 13C NMR are the most common NMR experiments. For this compound, these spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the thalidomide, PEG, and carboxylic acid moieties and how they are connected.

In the 1H NMR spectrum, characteristic signals would be expected for the aromatic protons of the phthalimide ring, the protons of the glutarimide (B196013) ring (including the chiral proton), the ethylene (B1197577) glycol protons of the PEG linker, and the methylene (B1212753) protons adjacent to the carboxylic acid. rsc.orgresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are all used to piece together the molecular structure.

13C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the imide and acid groups. rsc.org

Table 3: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (Phthalimide)7.2 - 7.8Multiplet
Glutarimide CH4.9 - 5.1Doublet of doublets
Glutarimide CH22.0 - 2.9Multiplet
PEG CH23.6 - 4.2Multiplet
-CH2-COOH2.5 - 2.7Triplet
Imide NH8.0 - 8.5Singlet

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of this compound, providing strong evidence for its identity. The calculated exact mass of the protonated molecule [M+H]+ of C19H19N3O8 is a key value for confirmation. rsc.org

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can be used for fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the connectivity of the different structural components of the molecule can be confirmed. Characteristic fragmentation patterns would include the loss of the glutarimide ring, cleavage of the PEG linker, and other signature cleavages of the thalidomide core structure.

Table 4: HRMS Data for this compound

ParameterValue
Molecular Formula C19H19N3O8
Calculated Exact Mass [M] 417.1172
Calculated m/z [M+H]+ 418.1245
Calculated m/z [M+Na]+ 440.1064
Mass Accuracy Requirement < 5 ppm

Chiral Analysis of the Thalidomide Moiety in Complex PROTAC Constructs

Therefore, chiral analysis is a critical aspect of the characterization of thalidomide-containing PROTACs like this compound. Chiral HPLC is the most widely used technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the chiral separation of thalidomide and its analogs. mdpi.com

The development of a robust chiral HPLC method is essential to control the stereochemical purity of this compound and the final PROTAC, ensuring consistency and reproducibility in biological assays.

Table 5: Approaches for Chiral Analysis of the Thalidomide Moiety

TechniqueChiral Stationary Phase (CSP)Mobile PhaseDetection
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic (e.g., Methanol)UV
Chiral SFC Polysaccharide-basedSupercritical CO2 with alcohol modifierUV

Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) for chiral compounds like this compound is crucial for understanding their potential biological activity. While specific research on the enantiomeric separation of this compound is not extensively documented in publicly available literature, the analytical methodologies are well-established for the parent compound, thalidomide, and its other derivatives. These techniques are directly applicable to its PEGylated counterparts.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for resolving and quantifying the enantiomers of thalidomide and its analogs. nih.govmdpi.com This method relies on the use of Chiral Stationary Phases (CSPs) that interact differentially with the two enantiomers, leading to their separation.

Several types of CSPs have been successfully employed for the chiral separation of thalidomide derivatives. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. mdpi.com Columns like Chiralpak AD, Chiralpak AS, and Chiralcel OD have demonstrated excellent capabilities in resolving thalidomide enantiomers. mdpi.com The choice of mobile phase, often a polar organic solvent like methanol, ethanol, or acetonitrile, can significantly influence the retention times and resolution of the enantiomers. mdpi.com

Another class of CSPs used for thalidomide enantiomer determination includes those based on macrocyclic antibiotics, such as vancomycin. nih.gov These have also proven effective in achieving baseline separation of the (R)- and (S)-enantiomers in biological samples. nih.gov

The detection of the separated enantiomers is typically achieved using ultraviolet (UV) spectrophotometry. nih.gov The enantiomeric excess is then calculated by comparing the peak areas of the two enantiomers in the chromatogram.

More advanced techniques like cyclic ion mobility-mass spectrometry (cIMS-MS) have also been explored for the characterization of thalidomide enantiomers. nih.gov This method can differentiate between the enantiomers by observing the formation of diastereomeric dimers in the gas phase, providing a means to determine which enantiomer is in excess without the need for a chiral modifier. nih.gov

Table 1: HPLC Methods for Chiral Separation of Thalidomide Analogs

Chiral Stationary PhaseMobile Phase CompositionDetection WavelengthReference
Vancomycin-based14% Acetonitrile in 20 mM Ammonium Formate (pH 5.4)220 nm nih.govnih.gov
Chiralcel OJ-HMethanolNot Specified mdpi.com
Chiralpak ADMethanol/EthanolNot Specified mdpi.com
Chiralpak IA100% Methanol254 nm nih.gov

This table presents examples of HPLC conditions used for the enantiomeric separation of thalidomide and its analogs. These methods are expected to be applicable for the analysis of this compound.

Investigation of Chiral Stability and Inversion within Biological Milieus

A critical aspect of thalidomide and its derivatives is their chiral instability, particularly within biological systems. The stereogenic center at the C-3 position of the glutarimide ring is susceptible to racemization, meaning the (R)- and (S)-enantiomers can interconvert. chiralpedia.com This chiral inversion is a significant factor in the biological activity of thalidomide, as the "safe" (R)-enantiomer can convert to the teratogenic (S)-enantiomer in vivo. chiralpedia.com

The chiral stability of this compound is expected to be primarily governed by the inherent properties of the thalidomide core. The addition of a PEG linker is unlikely to prevent the racemization process, although it could potentially influence the rate of inversion.

Research on thalidomide has shown that its chiral inversion is catalyzed by bases. nih.gov In biological environments, this catalysis can be facilitated by various components, including hydroxyl ions and the basic side chains of amino acids like arginine and lysine (B10760008) found in proteins such as human serum albumin (HSA). nih.gov Studies have demonstrated that HSA can catalyze the chiral inversion of thalidomide. nih.gov

The rate of this inversion is relatively rapid under physiological conditions (pH 7.4 and 37°C). It has been shown that even if a single, pure enantiomer of thalidomide is administered, the other enantiomer will quickly appear in circulation. chiralpedia.com

A phenomenon known as the self-disproportionation of enantiomers (SDE) has also been proposed as a factor in the in vivo behavior of thalidomide. nih.gov This theory suggests that in a non-racemic mixture, the less soluble racemic form may precipitate out of solution, leading to an enrichment of the more soluble enantiomer in the biological medium. nih.gov

To mitigate the issue of racemization in research settings, strategies such as substituting the hydrogen at the chiral center with deuterium (B1214612) have been employed. This deuteration has been shown to significantly increase the stability of the enantiomers against racemization. nih.gov

Table 2: Factors Influencing Chiral Inversion of Thalidomide in Biological Systems

FactorDescriptionEffect on Chiral StabilityReference
pH Physiological pH (around 7.4) is basic enough to facilitate racemization.Decreases stability chiralpedia.com
Human Serum Albumin (HSA) Basic amino acid residues (e.g., Arginine, Lysine) can act as catalysts.Decreases stability nih.gov
Temperature Physiological temperature (37°C) promotes the rate of inversion.Decreases stability nih.gov
Hydrolysis Some hydrolytic metabolites of thalidomide are chirally stable.Can lead to stable metabolites nih.gov
Deuteration Substitution of the chiral hydrogen with deuterium.Increases stability nih.gov

This table summarizes key factors known to affect the chiral stability of the thalidomide molecule, which are presumed to be relevant for this compound.

Future Directions and Emerging Research Frontiers in Targeted Protein Degradation

Rational Design and Discovery of Next-Generation PROTACs Utilizing Thalidomide-Based Ligands

The rational design of next-generation PROTACs is a key area of research, aiming to create more potent, selective, and effective protein degraders. nih.gov Thalidomide (B1683933) and its analogs, which bind to the E3 ligase cereblon (CRBN), are frequently used components in PROTAC design. researchgate.netnih.gov The development of these next-generation PROTACs often involves modifying the core thalidomide structure or the linker that connects it to the target protein ligand. nih.gov "Thalidomide-5'-O-PEG1-C2-acid" represents such a building block, providing a thalidomide moiety, a PEG linker, and a carboxylic acid group for conjugation to a target-protein-binding ligand. tenovapharma.com This modular design allows for the systematic exploration of how linker length and composition affect the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient protein degradation. acs.orgnih.gov Researchers are also exploring novel CRBN ligands beyond the traditional glutarimide-based structures to expand the chemical space for PROTAC development. acs.org

Development of Selective Degraders for Difficult-to-Drug Targets

A significant advantage of PROTAC technology is its potential to target proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors. researchgate.netbroadinstitute.org These targets often lack well-defined active sites for inhibitors to bind. PROTACs, however, only need to bind to their target protein with sufficient affinity to facilitate the formation of a ternary complex with an E3 ligase. arxiv.org Thalidomide-based PROTACs have shown promise in targeting such challenging proteins. nih.gov The selectivity of these degraders can be fine-tuned by modifying the thalidomide ligand, the linker, and the target-binding moiety. acs.orgsciencedaily.com The development of PROTACs using "this compound" as a building block allows for a systematic approach to optimizing selectivity for a desired target protein while minimizing off-target effects.

Elucidation of Non-Canonical Substrates and Mechanisms of CRBN Modulation

The discovery that thalidomide and its analogs modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex has opened up new avenues of research. nih.govnih.govharvard.edu These molecules, often referred to as "molecular glues," can induce the degradation of proteins that are not natural substrates of CRBN, known as neosubstrates. nih.govnih.govresearchgate.net The specific neosubstrates targeted can vary depending on the specific thalidomide analog used. nih.gov This has led to investigations into the full spectrum of proteins that can be targeted for degradation through CRBN modulation. nih.gov Understanding these non-canonical substrates and the mechanisms by which different thalidomide derivatives alter CRBN's activity is crucial for developing more selective and effective degraders and for predicting potential off-target effects. nih.govnih.gov Research in this area may reveal new therapeutic opportunities and provide a deeper understanding of the biological roles of CRBN.

Integration of Computational Chemistry and Machine Learning in PROTAC Design and Prediction

The complexity of PROTAC-mediated protein degradation, which involves the formation of a three-part complex, presents significant challenges for rational design. researchgate.net To address this, computational chemistry and machine learning are increasingly being integrated into the PROTAC design process. researchgate.net

Molecular Dynamics Simulations for Ternary Complex Prediction

Molecular dynamics (MD) simulations have become a valuable tool for predicting the structure and stability of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. acs.orgnih.govelifesciences.org These simulations can provide insights into the key interactions that stabilize the complex and can help to guide the design of the linker component of the PROTAC to achieve optimal geometry for ubiquitination. researchgate.netacs.org By modeling different linker lengths and compositions, such as those offered by "this compound," researchers can virtually screen for the most promising PROTAC candidates before undertaking costly and time-consuming synthesis and experimental validation. nih.gov

Artificial Intelligence-Driven Approaches for Optimized Degrader Design

Exploring the Potential of this compound in Chemical Biology Tool Development

Beyond its direct therapeutic applications, "this compound" and similar thalidomide-based constructs are valuable tools for chemical biology research. tenovapharma.comtenovapharma.combroadpharm.com These molecules can be used to create specific protein degraders for studying the function of a particular protein of interest. By inducing the rapid and selective degradation of a target protein, researchers can investigate the downstream consequences and elucidate the protein's role in various cellular processes. cellgs.com This approach offers an alternative to genetic methods like RNA interference or CRISPR-Cas9, with the advantage of acting at the protein level and often with faster kinetics. The modular nature of "this compound," with its reactive carboxylic acid group, allows for its straightforward conjugation to a wide range of ligands for different target proteins, making it a versatile tool for the broader scientific community. tenovapharma.comsigmaaldrich.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.